Cas no 847502-87-8 (2,4-Difluoro-3-methylbenzonitrile)

2,4-Difluoro-3-methylbenzonitrile is a fluorinated aromatic nitrile compound with a molecular formula of C8H5F2N. Its structure features two fluorine substituents at the 2- and 4-positions and a methyl group at the 3-position of the benzonitrile core. This compound is valued in organic synthesis and pharmaceutical intermediates due to its electron-withdrawing properties and stability imparted by the fluorine atoms. The nitrile group offers reactivity for further functionalization, while the fluorine substitutions enhance lipophilicity and metabolic stability. It is commonly utilized in the development of agrochemicals, pharmaceuticals, and specialty materials. The compound is typically supplied as a high-purity solid with consistent quality for research and industrial applications.
2,4-Difluoro-3-methylbenzonitrile structure
847502-87-8 structure
Product Name:2,4-Difluoro-3-methylbenzonitrile
CAS No:847502-87-8
MF:C8H5F2N
MW:153.128808736801
MDL:MFCD07777155
CID:93067
PubChem ID:11344119
Update Time:2025-08-03

2,4-Difluoro-3-methylbenzonitrile Chemical and Physical Properties

Names and Identifiers

    • 2,4-Difluoro-3-methylbenzonitrile
    • 2,4-Difluoro-3-methylbenzonitrile (ACI)
    • SCHEMBL223893
    • DTXSID30462910
    • STL554455
    • 847502-87-8
    • GNNHZCHETSTMOG-UHFFFAOYSA-N
    • 2,4-Difluoro-3-methyl benzonitrile
    • Benzonitrile, 2,4-difluoro-3-methyl-
    • CS-W003421
    • 3-Cyano-2,6-difluorotoluene
    • PS-8904
    • SY018279
    • AKOS005255019
    • MFCD07777155
    • BBL100661
    • MDL: MFCD07777155
    • Inchi: 1S/C8H5F2N/c1-5-7(9)3-2-6(4-11)8(5)10/h2-3H,1H3
    • InChI Key: GNNHZCHETSTMOG-UHFFFAOYSA-N
    • SMILES: N#CC1C(F)=C(C)C(F)=CC=1

Computed Properties

  • Exact Mass: 153.03900
  • Monoisotopic Mass: 153.03900549g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 184
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 2.2
  • Topological Polar Surface Area: 23.8Ų

Experimental Properties

  • Color/Form: White crystal powder
  • Density: 1.21
  • Melting Point: 42-45°C
  • Boiling Point: 212℃ at 760 mmHg
  • Flash Point: 82℃
  • Refractive Index: 1.486
  • PSA: 23.79000
  • LogP: 2.14488
  • Solubility: Not determined

2,4-Difluoro-3-methylbenzonitrile Security Information

  • Hazard Statement: Harmful
  • Hazardous Material transportation number:UN3439
  • HazardClass:6.1
  • PackingGroup:III
  • Packing Group:III
  • Safety Term:6.1

2,4-Difluoro-3-methylbenzonitrile Customs Data

  • HS CODE:2926909090
  • Customs Data:

    China Customs Code:

    2926909090

    Overview:

    2926909090 Other nitrile based compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    HS:2926909090 other nitrile-function compounds VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

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Additional information on 2,4-Difluoro-3-methylbenzonitrile

Professional Introduction to 2,4-Difluoro-3-methylbenzonitrile (CAS No. 847502-87-8)

2,4-Difluoro-3-methylbenzonitrile, with the chemical formula C₇H₅FN₂ and CAS number 847502-87-8, is a fluorinated aromatic nitrile that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound serves as a versatile intermediate in the synthesis of various biologically active molecules, making it a subject of extensive study in medicinal chemistry. The presence of both fluorine and nitrile functional groups imparts unique electronic and steric properties, which are exploited in the design of novel compounds with enhanced pharmacological profiles.

The fluorine atoms in 2,4-Difluoro-3-methylbenzonitrile play a crucial role in modulating the bioavailability and metabolic stability of drug candidates. Fluorine substitution is a well-established strategy in drug development, often used to improve lipophilicity, binding affinity, and resistance to enzymatic degradation. In particular, the electron-withdrawing nature of fluorine can influence the reactivity and orientation of adjacent functional groups, allowing for precise tuning of molecular interactions. Recent studies have highlighted the importance of fluorinated benzonitriles in the development of antiviral and anticancer agents, where they contribute to improved target specificity and efficacy.

The nitrile group in this compound is another key feature that influences its chemical behavior and biological activity. Nitriles are known for their ability to act as prodrugs or undergo bioconversion into carboxylic acids or amides, which are common pharmacophores in therapeutic agents. The incorporation of a nitrile group into aromatic scaffolds can enhance binding interactions with biological targets, such as enzymes or receptors. For instance, derivatives of benzonitriles have been explored for their potential in inhibiting proteases involved in inflammatory pathways, making them promising candidates for treating chronic diseases.

Recent advancements in synthetic methodologies have enabled the efficient preparation of 2,4-Difluoro-3-methylbenzonitrile, opening up new avenues for its application in drug discovery. Transition-metal-catalyzed cross-coupling reactions, such as palladium-catalyzed Suzuki-Miyaura couplings, have been particularly useful in constructing complex fluorinated benzonitrile derivatives. These techniques allow for modular synthesis, enabling researchers to rapidly explore diverse structural variations and optimize lead compounds.

In the realm of agrochemicals, 2,4-Difluoro-3-methylbenzonitrile has been investigated as a precursor for developing novel pesticides with improved efficacy and environmental compatibility. Fluorinated aromatic compounds are known for their enhanced pesticidal activity due to their ability to disrupt essential biological processes in pests while maintaining low toxicity to non-target organisms. The nitrile group further contributes to this property by facilitating metabolic pathways that lead to the degradation of harmful residues.

The pharmacological potential of 2,4-Difluoro-3-methylbenzonitrile has been explored in several therapeutic areas. In oncology research, fluorinated benzonitriles have been shown to exhibit inhibitory effects on kinases and other enzymes overexpressed in cancer cells. The combination of fluorine substitution with the nitrile moiety allows for precise targeting of tumor-specific pathways, offering a promising approach for developing next-generation anticancer drugs. Additionally, preclinical studies have suggested that derivatives of this compound may have applications in treating neurological disorders by modulating neurotransmitter receptor activity.

The synthesis and characterization of 2,4-Difluoro-3-methylbenzonitrile have benefited from advancements in analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography. These tools provide detailed insights into the molecular structure and dynamics of fluorinated benzonitriles, enabling researchers to refine synthetic strategies and predict biological activity with greater accuracy. High-throughput screening (HTS) methods have also been employed to rapidly assess the potential utility of this compound in drug discovery pipelines.

The environmental impact of using 2,4-Difluoro-3-methylbenzonitrile as an intermediate has been carefully evaluated. While fluorinated compounds are known for their persistence in certain environments, modern synthetic approaches emphasize green chemistry principles to minimize waste and hazardous byproducts. Solvent-free reactions and catalytic methods have been developed to reduce the ecological footprint associated with its production. Furthermore, efforts are underway to design biodegradable derivatives that retain pharmacological activity while being more environmentally benign.

In conclusion,2,4-Difluoro-3-methylbenzonitrile (CAS No. 847502-87-8) represents a valuable building block in pharmaceutical and agrochemical research due to its unique structural features and versatile reactivity. The interplay between fluorine substitution and the nitrile group enables the development of innovative compounds with broad therapeutic applications. As research continues to uncover new synthetic methods and biological functions,this compound is poised to play an increasingly significant role in addressing global health challenges through advanced chemical solutions.

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